An In-depth Technical Guide to tert-Butyl 4-iodobenzylcarbamate
An In-depth Technical Guide to tert-Butyl 4-iodobenzylcarbamate
Abstract
This technical guide provides a comprehensive overview of tert-Butyl 4-iodobenzylcarbamate, a critical building block in modern organic and medicinal chemistry. The document delineates its physicochemical properties, provides detailed spectroscopic analysis for compound verification, and presents a robust, field-proven protocol for its synthesis and purification. The core of this guide focuses on the compound's reactivity and synthetic utility, particularly in palladium-catalyzed cross-coupling reactions, which are foundational to contemporary drug discovery and material science. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.
Core Physicochemical and Spectroscopic Profile
Accurate identification and confirmation of starting material integrity are paramount for reproducible and successful synthetic outcomes. tert-Butyl 4-iodobenzylcarbamate is a stable, crystalline solid at ambient temperature, making it convenient to handle and store.
Physicochemical Properties
A summary of the key physical and chemical properties is provided below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₆INO₂ | [1] |
| Molecular Weight | 349.16 g/mol | [1] |
| CAS Number | 208838-34-4 | N/A |
| Appearance | White to off-white solid | [2] |
| Melting Point | 105 - 109 °C | [2] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | [3] |
| Topological Polar Surface Area | 29.5 Ų | [1] |
Spectroscopic Data Analysis: A Self-Validating System
Spectroscopic analysis is the cornerstone of chemical identity and purity assessment. The data presented here serves as a benchmark for researchers to validate their own samples.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a clear fingerprint of the molecule. In a typical deuterated chloroform (CDCl₃) solvent, the following characteristic peaks are observed:
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A singlet at approximately 1.45 ppm, integrating to 9 protons, corresponding to the magnetically equivalent protons of the tert-butyl group. The significant shielding is characteristic of the tert-butyl moiety.
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A doublet at approximately 4.25 ppm, integrating to 2 protons, which corresponds to the benzylic methylene (-CH₂-) protons. The coupling to the adjacent N-H proton results in the doublet splitting.
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A broad singlet around 4.85 ppm, integrating to 1 proton, representing the carbamate N-H proton.
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Two doublets in the aromatic region, typically around 7.05 ppm and 7.65 ppm, each integrating to 2 protons. These correspond to the ortho and meta protons on the iodinated phenyl ring, respectively, exhibiting a characteristic AA'BB' splitting pattern.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum complements the ¹H NMR by providing information about the carbon skeleton.
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The tert-butyl carbons appear as two distinct signals: the quaternary carbon around 80 ppm and the three methyl carbons around 28 ppm.
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The benzylic methylene carbon is observed around 45 ppm.
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The aromatic carbons show four signals: two for the protonated carbons and two for the quaternary carbons (one bearing the iodine and one bearing the benzyl group). The carbon atom bonded to the iodine (C-I) is typically found furthest downfield in the aromatic region, around 95 ppm, due to the heavy atom effect.
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The carbamate carbonyl carbon (C=O) gives a characteristic signal in the downfield region, typically around 155 ppm.[4]
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IR (Infrared) Spectroscopy: IR spectroscopy is invaluable for identifying key functional groups.
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A strong, sharp absorption band around 3300-3400 cm⁻¹ corresponds to the N-H stretching vibration of the carbamate.
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A strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the C=O (carbonyl) stretching of the Boc-protecting group.
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C-H stretching vibrations from the aromatic and aliphatic portions of the molecule are observed just below and above 3000 cm⁻¹, respectively.[5][6]
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Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Using electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z 349. The spectrum will also show a characteristic fragment for the loss of the tert-butyl group (M-57), resulting in a prominent peak at m/z 292.[4]
Synthesis and Purification: A Protocol Grounded in Causality
The reliable synthesis of tert-Butyl 4-iodobenzylcarbamate is crucial for its application. The following protocol is a standard and efficient method starting from the commercially available 4-iodobenzylamine.
Experimental Protocol: Boc-Protection of 4-Iodobenzylamine
Objective: To install a tert-butoxycarbonyl (Boc) protecting group onto the primary amine of 4-iodobenzylamine.
Rationale: The Boc group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[7] Dichloromethane (DCM) is chosen as the solvent due to its inertness and ability to dissolve both the starting material and the Boc anhydride reagent. Triethylamine (TEA) is used as a mild, organic base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
Materials:
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4-Iodobenzylamine hydrochloride (1.0 eq)
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Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
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Triethylamine (TEA) (2.2 eq)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a round-bottom flask charged with a magnetic stir bar, add 4-iodobenzylamine hydrochloride (1.0 eq) and anhydrous dichloromethane (approx. 0.1 M solution).
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Add triethylamine (2.2 eq) to the suspension and stir until the solid dissolves, forming the free amine in situ.
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Cool the solution to 0 °C using an ice bath. This is a critical step to control the exothermicity of the reaction upon addition of Boc anhydride.
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Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in a small amount of anhydrous DCM to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% Ethyl Acetate in Hexanes). The product will have a higher Rf value than the starting amine.
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Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
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Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any unreacted acid) and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product is typically a white solid and can be purified by recrystallization from a mixture of ethyl acetate and hexanes to yield pure tert-Butyl 4-iodobenzylcarbamate.
Chemical Reactivity and Synthetic Utility
The synthetic power of tert-Butyl 4-iodobenzylcarbamate lies in the orthogonal reactivity of its two key functional groups: the Boc-protected amine and the aryl iodide.
The Aryl Iodide: A Gateway for Carbon-Carbon and Carbon-Heteroatom Bond Formation
The carbon-iodine (C-I) bond is the most reactive of the aryl halides in palladium-catalyzed cross-coupling reactions.[8] This high reactivity is due to the relatively weak C-I bond strength, which facilitates the rate-determining oxidative addition step in the catalytic cycle.[8] This makes tert-Butyl 4-iodobenzylcarbamate an ideal electrophilic partner for a variety of coupling reactions.
Key Cross-Coupling Reactions:
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Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures. This is one of the most widely used C-C bond-forming reactions in drug discovery.[9]
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Sonogashira Coupling: Coupling with terminal alkynes to synthesize aryl alkynes, a common motif in pharmaceuticals and functional materials.
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Heck Coupling: Reaction with alkenes to form substituted alkenes.
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Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.
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C-S Coupling: Reaction with thiols or their surrogates to create aryl thioethers.[10]
The diagram below illustrates a generalized workflow for a Suzuki-Miyaura cross-coupling reaction, a cornerstone application for this reagent.
Sources
- 1. tert-Butyl 4-iodobenzyl(methyl)carbamate | C13H18INO2 | CID 69544731 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. lehigh.edu [lehigh.edu]
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- 6. youtube.com [youtube.com]
- 7. tert-Butyl (4-iodobutyl)carbamate, 262278-40-0 | BroadPharm [broadpharm.com]
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